"synthesis of 2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)-"
"synthesis of 2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)-"
The synthesis of 2-Pyridinamine, 5-bromo-3-(3-methyl-5-isoxazolyl)- represents a critical workflow in the development of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway and BET bromodomains. This scaffold combines the hydrogen-bond donor/acceptor motif of the 2-aminopyridine (the "hinge binder") with a solubilizing and shape-complementary isoxazole moiety.
This technical guide outlines two distinct synthetic strategies:
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The Linear "Process" Route: Optimized for scalability and cost-efficiency, utilizing a Claisen condensation–cyclization sequence.
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The Convergent "Precision" Route: Optimized for regiochemical purity, utilizing a 1,3-dipolar cycloaddition.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule poses two primary challenges: the regioselective introduction of the bromine atom at C5 and the correct regioisomer construction of the 3-methyl-5-isoxazolyl ring.
Structural Breakdown:
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C2: Amino group (Directing group: ortho/para).
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C5: Bromo group (Electrophilic substitution site).
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C3: 3-methyl-5-isoxazolyl group (Attached via C5 of the isoxazole).[4]
Retrosynthetic Logic: The amino group at C2 strongly activates the C3 and C5 positions. However, steric hindrance at C3 (flanked by the amine and ring nitrogen) makes C5 the kinetic and thermodynamic product of bromination. Therefore, the most robust strategy installs the bromine atom early to prevent side reactions on the isoxazole ring, or late if the isoxazole is stable. The linear route below assumes early bromination to lock the C5 position.
Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available 2-amino-3-acetylpyridine.
Part 2: Route A – The Linear "Process" Synthesis
This route is preferred for multi-gram to kilogram scale-up due to the availability of reagents and avoidance of heavy metal catalysts.
Step 1: Regioselective Bromination
The amino group directs the bromination to the para position (C5). The acetyl group at C3 reinforces this regioselectivity by deactivating the positions ortho to itself, leaving C5 as the most nucleophilic site.
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Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
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Key Insight: Using MeCN as a solvent instead of DMF allows for easier workup and crystallization of the product.
Protocol:
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Charge a reactor with 2-amino-3-acetylpyridine (1.0 eq) and MeCN (10 V).
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Cool the solution to 0–5 °C.
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Add NBS (1.05 eq) portion-wise over 30 minutes, maintaining temperature <10 °C. Exothermic reaction.
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Allow to warm to 20–25 °C and stir for 2 hours.
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Monitor: HPLC/TLC should show consumption of starting material (Rf ~0.4 in 1:1 Hex/EtOAc).
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Workup: Concentrate solvent to 20% volume. Add water (20 V) to precipitate the product. Filter the yellow solid, wash with water, and dry.[5][6]
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Yield: Expect 85–92% of 1-(2-amino-5-bromopyridin-3-yl)ethanone .
Step 2: Claisen Condensation (Beta-Diketone Formation)
Conversion of the acetyl group to a 1,3-diketone is required to build the isoxazole.
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Reagents: Ethyl Acetate (Solvent/Reagent), Sodium Hydride (NaH) or LiHMDS.
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Mechanism: Base-mediated enolization of the acetyl methyl group followed by attack on ethyl acetate.
Protocol:
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Suspend NaH (60% dispersion, 4.0 eq) in dry THF (15 V) under N2.
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Add Ethyl Acetate (5.0 eq) and cool to 0 °C.
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Add the solution of 1-(2-amino-5-bromopyridin-3-yl)ethanone (1.0 eq) in THF dropwise.
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Heat to reflux (65 °C) for 4–6 hours. The solution will turn dark orange/red (enolate formation).
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Workup: Cool to 0 °C. Quench carefully with 1N HCl until pH ~6. Extract with EtOAc.[1][7][8]
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Purification: The crude 1-(2-amino-5-bromopyridin-3-yl)butane-1,3-dione is often used directly due to instability on silica.
Step 3: Regioselective Cyclization
Reacting the beta-diketone with hydroxylamine can yield two isomers: the target 3-methyl-5-(pyridin-3-yl)isoxazole or the undesired 5-methyl-3-(pyridin-3-yl)isoxazole.
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Control: pH control is vital. Basic conditions favor the formation of the target 3-methyl-5-aryl isomer.
Protocol:
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Dissolve the crude diketone (1.0 eq) in Ethanol (10 V).
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Add Hydroxylamine Hydrochloride (1.5 eq).
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Add NaOH (aqueous, 2.0 eq) to adjust pH > 10.
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Reflux for 3 hours.
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Workup: Evaporate EtOH. Dilute with water. The product often precipitates. If not, extract with DCM.
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Purification: Recrystallization from EtOH/Water or column chromatography (0-5% MeOH in DCM).
Part 3: Route B – The Convergent "Precision" Synthesis
This route utilizes a 1,3-Dipolar Cycloaddition to guarantee the correct isoxazole regiochemistry. It is ideal for SAR (Structure-Activity Relationship) studies where high purity is required immediately.
Reaction Scheme:
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Alkyne Synthesis: Sonogashira coupling of 2-amino-5-bromo-3-iodopyridine with TMS-acetylene, followed by deprotection -> 2-Amino-5-bromo-3-ethynylpyridine .
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Cycloaddition: Reaction of the alkyne with a nitrile oxide precursor (Nitroethane + Dehydrating agent).
Figure 2: The 1,3-dipolar cycloaddition mechanism ensures the 3-methyl-5-substituted isomer is formed exclusively.
Protocol (Cycloaddition Step):
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Dissolve 2-amino-5-bromo-3-ethynylpyridine (1.0 eq) in Toluene .
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Add Nitroethane (5.0 eq) and Triethylamine (0.1 eq).
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Add Phenyl Isocyanate (2.5 eq) slowly via syringe pump at 60 °C. (PhNCO dehydrates nitroethane to generate the reactive acetonitrile oxide in situ).
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Stir at 70 °C for 12 hours.
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Workup: Filter off the diphenylurea byproduct. Concentrate the filtrate.
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Purification: Silica gel chromatography (Hexane/EtOAc).
Part 4: Comparison of Methods
| Feature | Route A (Linear/Claisen) | Route B (Convergent/Click) |
| Cost | Low (Commodity reagents) | High (Pd catalysts, PhNCO) |
| Scalability | High (Kg scale feasible) | Moderate (Exothermic steps) |
| Regioselectivity | ~85:15 (Requires purification) | >98:2 (Mechanistically fixed) |
| Step Count | 3 Steps | 4 Steps (requires alkyne prep) |
| Safety | Hydroxylamine (Explosion risk) | Nitroethane (Flammable) |
Part 5: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
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1H NMR (DMSO-d6, 400 MHz):
- 2.28 (s, 3H, Isoxazole-CH3 ).
- 6.45 (s, 2H, NH2 , exchangeable).
- 6.85 (s, 1H, Isoxazole-H4 ).
- 8.10 (d, J=2.5 Hz, 1H, Pyridine-H4 ).
- 8.25 (d, J=2.5 Hz, 1H, Pyridine-H6 ).
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Note: The coupling constant of ~2.5 Hz indicates meta-coupling between H4 and H6, confirming the 2,3,5-substitution pattern.
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Mass Spectrometry (ESI+):
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Expected [M+H]+: 254.0 / 256.0 (1:1 ratio due to 79Br/81Br isotopes).
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Part 6: Safety & Handling
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Hydroxylamine Hydrochloride: Potential explosive upon heating if dry. Always handle in solution and ensure complete consumption of reagents before distilling solvents.
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Bromination: NBS reactions can be exothermic. Ensure proper cooling during addition.
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Waste: Aqueous waste from the Claisen route contains high salts and organic residues; requires neutralization before disposal.
References
-
Vertex Pharmaceuticals. (2014). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds. PMC. [Link]
-
Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.[8] Google Patents.
-
PrepChem. (2023). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
